3'-o-Aminothymidine 3'-o-Aminothymidine
Brand Name: Vulcanchem
CAS No.: 103251-38-3
VCID: VC7814754
InChI: InChI=1S/C10H15N3O5/c1-5-3-13(10(16)12-9(5)15)8-2-6(18-11)7(4-14)17-8/h3,6-8,14H,2,4,11H2,1H3,(H,12,15,16)/t6-,7+,8+/m0/s1
SMILES: CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)ON
Molecular Formula: C10H15N3O5
Molecular Weight: 257.24 g/mol

3'-o-Aminothymidine

CAS No.: 103251-38-3

Cat. No.: VC7814754

Molecular Formula: C10H15N3O5

Molecular Weight: 257.24 g/mol

* For research use only. Not for human or veterinary use.

3'-o-Aminothymidine - 103251-38-3

Specification

CAS No. 103251-38-3
Molecular Formula C10H15N3O5
Molecular Weight 257.24 g/mol
IUPAC Name 1-[(2R,4S,5R)-4-aminooxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione
Standard InChI InChI=1S/C10H15N3O5/c1-5-3-13(10(16)12-9(5)15)8-2-6(18-11)7(4-14)17-8/h3,6-8,14H,2,4,11H2,1H3,(H,12,15,16)/t6-,7+,8+/m0/s1
Standard InChI Key WJNVTCDSMIGOMY-XLPZGREQSA-N
Isomeric SMILES CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)ON
SMILES CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)ON
Canonical SMILES CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)ON

Introduction

Chemical Structure and Physicochemical Properties

Molecular Configuration

3'-O-Aminothymidine (C₁₀H₁₅N₃O₅) features a β-D-ribofuranose sugar ring with a 5-methyluracil base and an amino group at the 3'-position . The stereochemistry of the sugar moiety is critical for its biological activity, with the amino group adopting an axial configuration in the most stable conformer . Key structural parameters include:

PropertyValue
Molecular weight257.24 g/mol
IUPAC name1-[(2R,4S,5R)-4-aminooxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione
CAS Registry Number103251-38-3
SMILESCC1=CN([C@H]2CC@HC@@HO2)C(=O)NC1=O

The compound exhibits a λₘₐₓ of 265.2 nm in UV spectroscopy, consistent with the thymine chromophore . Nuclear magnetic resonance (NMR) studies confirm the anti conformation of the base relative to the sugar ring, with distinct coupling constants (³J₆,₅-Me = 1.0 Hz) observed for H-6 protons .

Stability and Reactivity

The amino group at the 3'-position confers unique reactivity compared to natural nucleosides. Under acidic conditions (pH < 5), 3'-AT undergoes gradual deamination to form 3'-ketothymidine derivatives . The oxime-protected analogues demonstrate enhanced stability, with half-lives exceeding 48 hours in physiological buffers .

Synthetic Methodologies

Mitsunobu-Based Synthesis

The optimized synthesis of 3'-AT involves a three-step sequence from thymidine :

Critical parameters include strict temperature control during mesylation (-10°C to 0°C) and the use of anhydrous dioxane as the reaction solvent .

Oxime Derivative Preparation

To enhance stability and antiviral activity, 3'-AT is frequently converted to oxime derivatives through condensation with aldehydes :

3’-AT+RCHOEtOH, rt3’-O-(RCH=N-O)-thymidine\text{3'-AT} + \text{RCHO} \xrightarrow{\text{EtOH, rt}} \text{3'-O-(RCH=N-O)-thymidine}

The syn and anti isomers of acetaldoxime derivatives (R = CH₃) can be separated via silica gel chromatography using ethanol-chloroform gradients (7–20% v/v) .

Pharmacological Activity

Anti-HIV-1 Profile

3'-AT exhibits dose-dependent inhibition of HIV-1 replication in MT-4 lymphocytes, though with lower potency than zidovudine (AZT) :

CompoundCC₅₀ (μM)EC₅₀ (μM)Selectivity Index (CC₅₀/EC₅₀)
3'-AT oximes150423.57
AZT>1000.04>2500

The mechanism involves competitive inhibition of reverse transcriptase (Ki = 8.3 μM) and incorporation into viral DNA, causing chain termination.

Syncytia Inhibition

At sub-cytotoxic concentrations (25 μM), 3'-AT oximes reduce HIV-induced syncytia formation by 78–82%, suggesting secondary antiviral effects through membrane fusion inhibition .

Biochemical Applications

DNA Sequencing

3'-AT serves as a reversible terminator in next-generation sequencing platforms. The 3'-amino group blocks polymerase extension but can be cleaved via nitrous acid treatment (HNO₂, pH 4.5) :

3’-O-NH2HNO23’-OH+N2O\text{3'-O-NH}_2 \xrightarrow{\text{HNO}_2} \text{3'-OH} + \text{N}_2\text{O}

This enables cyclic- reversible termination (CRT) with read lengths exceeding 300 bases.

Antisense Oligonucleotides

Phosphoramidite derivatives of 3'-AT allow site-specific incorporation into oligonucleotides. The amino group facilitates post-synthetic modifications, including:

  • Fluorescent labeling with NHS esters

  • Biotinylation for affinity capture

  • Conjugation with lipid moieties for blood-brain barrier penetration

Pharmacokinetic Profile

Metabolic Stability

In human liver microsomes, 3'-AT demonstrates moderate clearance (CL₋ᵢₙₜ = 23 mL/min/kg) primarily via glucuronidation (UGT1A9) . The triphosphate derivative (3'-AT-TP) accumulates intracellularly with a half-life of 18.7 hours in PBMCs.

Toxicity Considerations

Chronic administration (28 days) in rats at 150 mg/kg/day induced mild hematological changes (15% reduction in RBC count) without hepatotoxicity . The no-observed-adverse-effect level (NOAEL) was established at 50 mg/kg/day.

Recent Advances and Future Directions

ProTide Prodrug Strategy

Phosphoramidate triester prodrugs of 3'-AT-TP enhance oral bioavailability from <10% to 58% in canine models. The bis-(isopropyloxycarbonyloxymethyl) derivative showed superior lymphatic targeting (AUCₗyₘₚ/AUCₚₗₐₛₘₐ = 2.3).

Combination Therapies

Co-administration with dolutegravir demonstrates synergistic anti-HIV activity (combination index = 0.32 at EC₉₀). This synergy arises from dual targeting of reverse transcriptase and integrase enzymes.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator